![molecular formula C35H32Cl2N6O2 B12797439 3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene](/img/structure/B12797439.png)
3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline; 2-[(2-aminophenyl)methyl]aniline; 1,3-diisocyanato-2-methylbenzene is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, chloro, and isocyanato groups. These functional groups contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroaniline with formaldehyde and hydrochloric acid to form the intermediate compound, which is then further reacted with 2-amino-3-chlorobenzyl chloride under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield. The process is carefully monitored to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The chloro groups can be reduced to form corresponding amines.
Substitution: The isocyanato groups can participate in nucleophilic substitution reactions to form urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols are used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Amines
Substitution: Urea derivatives
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The amino and isocyanato groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The chloro groups can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-6-chlorotoluene
- 3-Chloro-o-toluidine
- 2-Amino-5-chloro-3-methylbenzoic acid
Uniqueness
Compared to similar compounds, 3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline; 2-[(2-aminophenyl)methyl]aniline; 1,3-diisocyanato-2-methylbenzene exhibits unique reactivity due to the presence of multiple functional groups. This allows for a broader range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C35H32Cl2N6O2 |
|---|---|
Molekulargewicht |
639.6 g/mol |
IUPAC-Name |
3-[(2-amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene |
InChI |
InChI=1S/C13H12Cl2N2.C13H14N2.C9H6N2O2/c14-10-5-1-4-9(13(10)17)7-8-3-2-6-11(16)12(8)15;14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15;1-7-8(10-5-12)3-2-4-9(7)11-6-13/h1-6H,7,16-17H2;1-8H,9,14-15H2;2-4H,1H3 |
InChI-Schlüssel |
VGZFRJYIISKVJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.C1=CC=C(C(=C1)CC2=CC=CC=C2N)N.C1=CC(=C(C(=C1)N)Cl)CC2=C(C(=CC=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


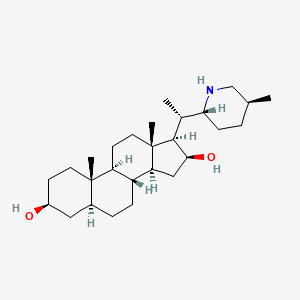

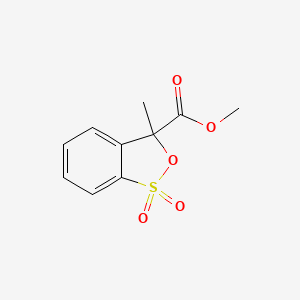
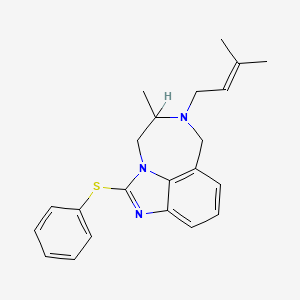

![4,8-dihydroxy-11-methoxy-11-methyl-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12797390.png)
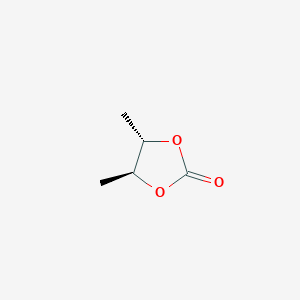

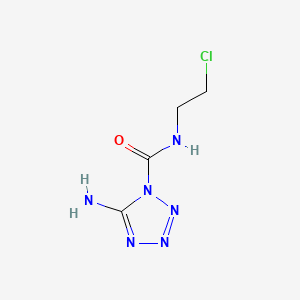
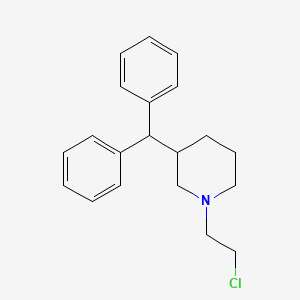
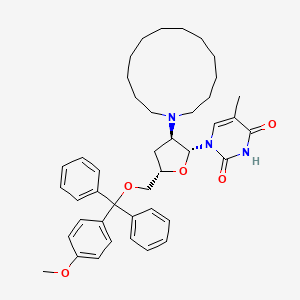


![ethyl N-[bis[(ethoxycarbonylamino)carbamoylamino]phosphorylcarbamoylamino]carbamate](/img/structure/B12797427.png)
